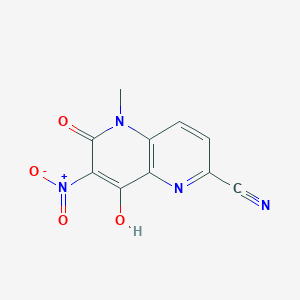

8-Hydroxy-5-methyl-7-nitro-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-Hydroxy-5-methyl-7-nitro-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile is a polyfunctional heterocyclic compound featuring a 1,5-naphthyridine core. Its structure includes a hydroxy group at position 8, a methyl group at position 5, a nitro group at position 7, an oxo group at position 6, and a cyano substituent at position 2.

Preparation Methods

The synthesis of 8-Hydroxy-5-methyl-7-nitro-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile involves several steps. One common method includes the heat-assisted intramolecular cyclization in Dowtherm A or diphenyl ether, followed by decarboxylation . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

8-Hydroxy-5-methyl-7-nitro-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: It can undergo nucleophilic and electrophilic substitution reactions.

Common reagents used in these reactions include alkyl halides, sodium hydroxide, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-Hydroxy-5-methyl-7-nitro-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile has several scientific research applications:

Chemistry: It is used in the synthesis of various heterocyclic compounds.

Biology: It exhibits biological activities that make it useful in biological research.

Medicine: Due to its biological activities, it is studied for potential therapeutic applications.

Industry: It is used in the production of various chemical products.

Mechanism of Action

The mechanism of action of 8-Hydroxy-5-methyl-7-nitro-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile involves its interaction with molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The specific molecular targets and pathways depend on the context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below compares key structural and synthetic features of the target compound with analogs from the evidence:

Key Differentiators and Implications

Core Structure: The 1,5-naphthyridine core in the target compound differs from the 1,6-naphthyridine isomers (e.g., 9b, 9c).

Functional Groups: Nitro Group (7-NO₂): Unique to the target compound, this electron-withdrawing group may enhance acidity at the 8-hydroxy position and reduce nucleophilicity compared to amino-substituted analogs (e.g., 9b, 9c). Nitro groups are also associated with increased oxidative stability but may introduce toxicity concerns. Amino vs. Hydroxy/Nitro: Amino groups in 9b and 9c facilitate hydrogen bonding, whereas the hydroxy and nitro groups in the target compound could modulate solubility and electrostatic interactions.

In contrast, analogs like 9b and 9c are synthesized via cyclocondensation, emphasizing the role of substituent-directed reactivity .

Biological Activity: While 1,5-naphthyridine carbohydrazide derivatives (e.g., compound 2 derivatives) exhibit antitubercular activity , the nitro group in the target compound may alter this activity.

Biological Activity

8-Hydroxy-5-methyl-7-nitro-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile is a complex organic compound notable for its unique naphthyridine structure. This compound has attracted significant attention in medicinal chemistry due to its potential biological activities, including immunomodulatory, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₈N₄O₃, with a molecular weight of approximately 201.19 g/mol. Its structure features a hydroxyl group at the 8-position, a methyl group at the 5-position, and a nitro group at the 7-position, which contribute to its reactivity and biological properties .

Immunomodulatory Activity

Research indicates that this compound acts as a T cell activator , enhancing immune responses. The mechanism involves the modulation of cytokine production and T cell proliferation, suggesting potential applications in immunotherapy .

Antimicrobial Properties

Several studies have evaluated the antimicrobial activity of this compound against various pathogens. It exhibits significant effects against both Gram-positive and Gram-negative bacteria. For example:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.22 - 0.25 µg/mL |

| Escherichia coli | 0.30 - 0.35 µg/mL |

| Klebsiella pneumoniae | 0.40 - 0.45 µg/mL |

These findings suggest that the compound may be effective in treating infections caused by resistant strains of bacteria .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro studies have demonstrated cytotoxic effects against:

| Cancer Cell Line | IC₅₀ Value (µg/mL) |

|---|---|

| HeLa (Cervical Cancer) | 10.47 |

| A549 (Lung Cancer) | 15.03 |

| CEM-SS (Leukemia) | 12.50 |

The mechanism of action appears to involve apoptosis induction through DNA intercalation and modulation of cell cycle regulatory proteins .

Study on Antimicrobial Efficacy

In a comparative study assessing various naphthyridine derivatives, the compound demonstrated superior antimicrobial activity against drug-resistant strains compared to standard antibiotics like tetracycline . This study highlights its potential as an alternative therapeutic agent in combating antibiotic resistance.

Study on Anticancer Effects

A recent investigation into the anticancer properties revealed that treatment with this compound resulted in downregulation of oncogenes such as SOX9 and Ki67 in xenograft models of liver cancer . The study concluded that it could serve as a promising lead compound for further development in cancer therapeutics.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-hydroxy-5-methyl-7-nitro-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile, and how do reaction conditions influence yields?

- Methodological Answer : Synthesis typically involves cyclization reactions of substituted pyridine precursors. For example, D.J. Brown's work demonstrates that using malononitrile with substituted pyridine carboxamides under reflux in dimethylformamide (DMF) with K₂CO₃ can yield naphthyridine derivatives in ~73% yields . Optimization of temperature (e.g., 80°C for 12 hours) and reagent stoichiometry is critical for minimizing side products. Microwave-assisted synthesis (noted for related compounds) may reduce reaction times and improve yields .

Q. How is the structural characterization of this compound performed, and what spectral data are critical for confirmation?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Peaks for the nitro group (δ ~8.2–8.3 ppm in ¹H NMR) and hydroxy proton (broad peak, δ ~11.2 ppm) .

- IR Spectroscopy : Absorbance bands for nitrile (CN, ~2214 cm⁻¹), carbonyl (C=O, ~1662 cm⁻¹), and nitro (NO₂, ~1520 cm⁻¹) groups .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 252 [M⁺]) and fragmentation patterns confirm the molecular formula .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : While direct data on this compound are limited, structurally similar 1,6-naphthyridines exhibit antimicrobial activity. For example, derivatives with nitro and hydroxy groups showed MIC values of 2–8 µg/mL against Staphylococcus aureus . Standard protocols involve broth microdilution assays (CLSI guidelines) and cytotoxicity testing on mammalian cell lines (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How do reaction mechanisms for functional group transformations (e.g., nitro reduction or hydroxy substitution) impact the compound's pharmacological profile?

- Methodological Answer : The nitro group can be reduced to an amine using H₂/Pd-C or Zn/HCl, enabling further derivatization (e.g., amide coupling). However, harsh conditions may degrade the naphthyridine core. Substitution of the hydroxy group (e.g., with POCl₃ or Mitsunobu reactions) requires careful pH control to avoid ring-opening side reactions . Computational modeling (DFT or MD simulations) predicts regioselectivity for substitutions .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved experimentally?

- Methodological Answer : Discrepancies in yields (e.g., 50% vs. 73% for similar routes) often arise from:

- Purification methods : Column chromatography vs. recrystallization (e.g., using ethanol/water mixtures improves purity ).

- Reagent quality : Anhydrous solvents and fresh malononitrile reduce side reactions .

Systematic DOE (Design of Experiments) approaches optimize variables like temperature, solvent polarity, and catalyst loading .

Q. How does the compound's tautomeric equilibrium (e.g., keto-enol forms) influence its reactivity and spectroscopic properties?

- Methodological Answer : The 6-oxo group facilitates keto-enol tautomerism, detectable via NMR solvent titration (DMSO-d₆ vs. CDCl₃) . Computational studies (e.g., Gaussian 09) calculate energy barriers for tautomer interconversion, which affects hydrogen-bonding interactions in biological systems .

Q. What strategies are effective in stabilizing the nitro group during high-temperature reactions (e.g., decarboxylation or cyclization)?

- Methodological Answer : Nitro groups are prone to decomposition above 200°C. Strategies include:

- Protection : Temporarily converting the nitro group to an amine via reduction-protection sequences .

- Microwave-assisted heating : Shorter reaction times minimize thermal degradation .

- Solvent selection : High-boiling solvents like DMF stabilize intermediates during cyclization .

Q. Methodological Guidance

Q. How can researchers design analogs to enhance bioactivity while maintaining solubility?

- Methodological Answer :

- Bioisosteric replacement : Substitute the nitrile group with carboxylic acid or amide to improve aqueous solubility .

- SAR studies : Systematic modification of the methyl and nitro groups, followed by LogP measurements (HPLC) and solubility assays (shake-flask method) .

Q. What computational tools are recommended for predicting binding modes with biological targets?

- Methodological Answer :

- Docking software : AutoDock Vina or Schrödinger Suite for preliminary target screening (e.g., bacterial DNA gyrase) .

- MD simulations : GROMACS for assessing stability of ligand-target complexes over 100-ns trajectories .

Q. Data Contradiction Analysis

Q. Why do similar synthetic routes for naphthyridine derivatives yield conflicting regioselectivity outcomes?

- Analysis : Regioselectivity in cyclization reactions depends on electronic effects of substituents. For instance, electron-withdrawing groups (e.g., nitro) direct ring closure to specific positions . Conflicting reports may stem from differences in starting material purity or solvent polarity (e.g., DMF vs. DMSO) altering transition-state energetics .

Properties

Molecular Formula |

C10H6N4O4 |

|---|---|

Molecular Weight |

246.18 g/mol |

IUPAC Name |

8-hydroxy-5-methyl-7-nitro-6-oxo-1,5-naphthyridine-2-carbonitrile |

InChI |

InChI=1S/C10H6N4O4/c1-13-6-3-2-5(4-11)12-7(6)9(15)8(10(13)16)14(17)18/h2-3,15H,1H3 |

InChI Key |

UNYSPCMPUSXCBQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=C(C1=O)[N+](=O)[O-])O)N=C(C=C2)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.